(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane
Overview
Description
(1S,3R)-3-Amino-1-(Boc-amino)cyclopentane: is a compound with the molecular formula C10H20N2O2. It is a cyclopentane derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane typically involves the protection of the amino group using a Boc group. One common method starts with the cyclopentane derivative, which undergoes a series of reactions including amination and Boc protection. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) to facilitate the protection of the amino group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions to introduce different functional groups.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides and bases such as sodium hydride (NaH) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is a standard reagent for Boc deprotection.
Major Products Formed:
Substitution Reactions: Various substituted cyclopentane derivatives.
Deprotection Reactions: The free amine form of the compound.
Scientific Research Applications
Chemistry: In organic synthesis, (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amine functionality .
Biology and Medicine: This compound is used in the development of pharmaceuticals, particularly in the synthesis of enzyme inhibitors and receptor modulators. Its unique structure makes it a valuable intermediate in medicinal chemistry .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and as a precursor for various functional materials .
Mechanism of Action
The mechanism of action of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is primarily related to its role as a synthetic intermediate. When used in pharmaceuticals, it can interact with biological targets such as enzymes and receptors, modulating their activity. The Boc group provides stability and selectivity during synthesis, which can be removed to reveal the active amine group that interacts with the target molecules .
Comparison with Similar Compounds
(1S,3R)-1-(Boc-amino)-3-(Cbz-amino)cyclopentane: This compound has a similar structure but with an additional carbobenzyloxy (Cbz) protecting group.
tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate: Another Boc-protected cyclopentane derivative.
Uniqueness: (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane is unique due to its specific stereochemistry and the presence of the Boc-protected amino group, which provides selective reactivity and stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBVMVTUWHCOHX-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454709-98-9 | |
Record name | rel-1,1-Dimethylethyl N-[(1R,3S)-3-aminocyclopentyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454709-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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